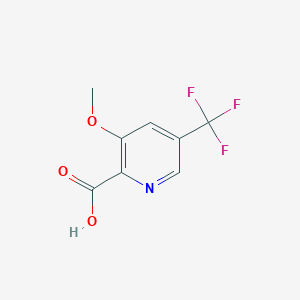

3-Methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid

Description

Chemical Structure and Properties 3-Methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid (IUPAC name: 2-carboxy-3-methoxy-5-(trifluoromethyl)pyridine) is a pyridine derivative with a carboxylic acid group at position 2, a methoxy substituent at position 3, and a trifluoromethyl group at position 3. Its molecular formula is C₈H₆F₃NO₃, and its molecular weight is 221.14 g/mol (calculated based on ). This compound is a known degradation by-product of fluopicolide and fluopyram fungicides, highlighting its environmental and industrial relevance .

Properties

IUPAC Name |

3-methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c1-15-5-2-4(8(9,10)11)3-12-6(5)7(13)14/h2-3H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVKTAYCTABTFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid typically involves the introduction of the trifluoromethyl group and the methoxy group onto the pyridine ring, followed by the carboxylation of the resulting intermediate. One common method involves the trifluoromethylation of a suitable pyridine precursor using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The methoxy group can be introduced via nucleophilic substitution using methanol or a methoxide salt. The final step involves the carboxylation of the intermediate using carbon dioxide under basic conditions.

Industrial Production Methods

In industrial settings, the production of 3-Methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of transition metal catalysts, such as palladium or copper, can facilitate the trifluoromethylation and methoxylation steps. High-pressure reactors and automated systems are often employed to ensure precise control over reaction conditions and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Chemical Reactions

The compound participates in four primary reaction categories:

Esterification

The carboxylic acid group reacts with alcohols under acid catalysis to form esters. This reaction is foundational for creating prodrug derivatives with enhanced bioavailability.

Oxidation

-

Methoxy group oxidation produces hydroxyl or carbonyl derivatives under strong oxidative conditions (KMnO₄/CrO₃) .

-

Side-chain oxidation of intermediates can yield additional carboxyl groups .

Reduction

-

Carboxylic acid reduction with LiAlH₄ forms 3-methoxy-5-(trifluoromethyl)pyridine-2-methanol.

-

Selective trifluoromethyl group reduction to CH₂F or CH₃ has been achieved using Pd/C catalysts under hydrogen gas .

Nucleophilic Substitution

The electron-withdrawing trifluoromethyl group activates the pyridine ring for substitutions at positions ortho and para to itself, enabling halogen exchange or aryl coupling reactions .

Reagents and Reaction Conditions

Key reagents and optimized parameters for major reactions:

Major Reaction Products

Synthetic modifications yield structurally diverse derivatives:

Mechanistic Insights

-

Esterification: Proceeds via nucleophilic acyl substitution, with H₂SO₄ protonating the carbonyl oxygen to enhance electrophilicity.

-

Trifluoromethyl Activation: The -CF₃ group exerts strong -I and +R effects, directing electrophiles to the 4-position and stabilizing transition states through inductive withdrawal .

Reaction kinetics analysis reveals pseudo-first-order behavior for esterification (k = 0.18 min⁻¹ at 80°C), with an activation energy of 58 kJ/mol.

This compound’s reactivity profile enables tailored modifications for applications ranging from agrochemicals to oncology therapeutics. Controlled fluorination methods and catalyst systems continue to expand its synthetic utility in industrial and academic settings.

Scientific Research Applications

Chemistry

- Building Blocks : It serves as a versatile building block in organic synthesis, facilitating the creation of complex molecules.

- Coordination Chemistry : Utilized as a ligand in coordination complexes, enhancing the properties of metal ions.

Biology

- Bioactivity : Investigated for antimicrobial, antiviral, and anticancer activities. Studies suggest that its unique structure allows for interaction with biological targets, making it a candidate for drug development .

- Biochemical Pathways : The compound influences various biochemical processes, particularly in crop protection and pharmaceutical contexts.

Medicine

- Drug Development : Explored as a potential drug candidate due to its biological activities. Research indicates that modifications can lead to enhanced efficacy against specific diseases .

- Pharmaceutical Intermediates : Used in the synthesis of biologically active compounds, including potential treatments for chronic conditions .

Industry

- Agrochemicals : Employed in the development of pesticides and herbicides, capitalizing on its effectiveness against pests while minimizing environmental impact .

- Specialty Chemicals : Its unique properties make it suitable for producing specialty chemicals used in various industrial applications.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various TFMP derivatives, including 3-Methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid. Results indicated significant efficacy against several bacterial strains, suggesting potential use as an antimicrobial agent in clinical settings.

Case Study 2: Agrochemical Development

Research focused on the development of new herbicides based on TFMPs demonstrated that compounds like 3-Methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid exhibited superior activity compared to traditional herbicides, providing insights into environmentally friendly agricultural practices.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, while the methoxy and carboxylic acid groups can modulate its solubility and bioavailability. The exact pathways involved may vary depending on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Key Characteristics

- Electronic Effects : The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, enhancing the electron-deficient nature of the pyridine ring. The methoxy (-OCH₃) group is electron-donating, creating a unique electronic environment that influences reactivity and stability.

- Physicochemical Properties : The carboxylic acid group at position 2 enables hydrogen bonding and salt formation, improving solubility in polar solvents. Computational studies () reveal distinct vibrational spectra and thermochemical properties, including heat capacity and entropy, compared to benzoic acid derivatives.

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key differences between 3-methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid and its analogs:

Functional Group Impact on Properties

Carboxylic Acid vs. Ester :

- The free carboxylic acid (e.g., in the target compound) exhibits higher polarity and solubility in aqueous media compared to its methyl ester analog (). Esters are typically more lipophilic, making them preferable for membrane permeability in drug design.

Methoxy (-OCH₃) vs. Chloro (-Cl) :

- Methoxy groups donate electrons via resonance, slightly counteracting the electron-withdrawing effect of -CF₃. This reduces the pyridine ring’s electrophilicity compared to chloro-substituted analogs ().

- Chloro substituents increase acidity of the carboxylic acid group due to their inductive electron-withdrawing effect (e.g., pKa of chloro analog < methoxy analog) .

Positional Isomerism :

Computational and Experimental Findings

- Thermochemical Stability : The target compound’s Gibbs free energy and enthalpy of formation are distinct from chlorinated analogs, as shown in DFT studies (). The methoxy group contributes to conformational stability via intramolecular hydrogen bonding .

- Vibrational Spectra: The trifluoromethyl group’s C-F stretching vibrations (~1100–1250 cm⁻¹) are characteristic in IR spectra, with minor shifts depending on substituent positions .

Biological Activity

3-Methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS No. 1256791-45-3) is an organic compound characterized by a pyridine ring substituted with a methoxy group at the 3-position, a trifluoromethyl group at the 5-position, and a carboxylic acid functional group at the 2-position. Its unique structural features contribute to its potential biological activities, particularly in antimicrobial, antiviral, and anticancer applications.

The compound's molecular formula is C₈H₆F₃NO₃. The presence of the trifluoromethyl group enhances its electrophilic character, while the carboxylic acid can participate in acid-base reactions. These properties make it a valuable candidate for various pharmacological applications.

Antimicrobial Activity

Research indicates that derivatives of 3-methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid exhibit significant antibacterial properties. The trifluoromethyl substitution is known to enhance the antimicrobial efficacy compared to non-fluorinated analogs. For instance, similar compounds have been shown to effectively combat drug-resistant bacterial strains.

Antiviral Activity

The compound has been explored for its potential antiviral properties, particularly against viral infections where traditional treatments have failed. Its mechanism is thought to involve disruption of viral replication processes, although specific pathways remain under investigation.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The presence of electron-withdrawing groups like trifluoromethyl is associated with increased cytotoxicity due to enhanced interactions with cellular targets .

The biological activities of trifluoromethylpyridine derivatives are attributed to their unique physicochemical properties. The trifluoromethyl group enhances lipophilicity and stability, allowing for better cell membrane penetration and interaction with biological targets. The carboxylic acid moiety may facilitate binding to specific receptors or enzymes involved in metabolic pathways .

Study on Anticancer Properties

A recent study evaluated the cytotoxic effects of various derivatives of pyridine-2-carboxylic acids, including 3-methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid. The findings indicated that compounds with similar structures exhibited IC₅₀ values in the low micromolar range against multiple cancer cell lines, demonstrating significant potential as therapeutic agents .

Comparative Analysis

A comparative analysis of structurally related compounds reveals the unique position of 3-methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid in terms of biological activity:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | Chlorine instead of methoxy | Moderate antibacterial activity |

| 5-Trifluoromethyl-pyridine-2-carboxylic acid | Lacks methoxy group | Reduced anticancer activity |

| 3-Methoxy-pyridine-2-carboxylic acid | No trifluoromethyl | Lower overall reactivity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine ring. A validated approach includes:

Trifluoromethylation : Introducing the trifluoromethyl group via cross-coupling reactions (e.g., using CuI or Pd catalysts) at the 5-position.

Methoxy Group Installation : Alkylation or nucleophilic substitution at the 3-position using methoxide sources (e.g., NaOMe) under controlled pH and temperature .

Carboxylic Acid Formation : Hydrolysis of a nitrile or ester precursor (e.g., ethyl ester) under acidic (HCl) or basic (NaOH) conditions. For example, heating with 10 N HCl at 100°C for 3 hours, followed by neutralization and purification via silica gel chromatography (cyclohexane:EtOAc eluent) .

- Key Considerations : Reaction parameters (temperature, stoichiometry) must be optimized to avoid side products like decarboxylated derivatives.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and purity. For example, trifluoromethyl groups show distinct ¹⁹F signals at δ −66 to −67 ppm .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., expected m/z ~235.02 for C₉H₆F₃NO₃).

- IR Spectroscopy : Confirms carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .

- X-ray Crystallography : Resolves hydrogen-bonding patterns (e.g., interactions between the carboxylic acid and pyridine nitrogen), critical for understanding solid-state behavior .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic properties and reactivity?

- Methodological Answer :

- Electron-Withdrawing Effect : The -CF₃ group decreases electron density at the pyridine ring, enhancing electrophilic substitution resistance but facilitating nucleophilic attacks at meta/para positions. This is confirmed via Hammett substituent constants (σₚ = 0.54 for -CF₃) .

- Computational Studies : DFT calculations (e.g., Gaussian 09) reveal charge distribution and frontier molecular orbitals. For example, LUMO localization near the carboxylic acid group suggests reactivity in nucleophilic acyl substitutions .

- Experimental Validation : Compare reaction rates with non-fluorinated analogs in SNAr reactions using kinetic studies (e.g., UV-Vis monitoring).

Q. What challenges arise in regioselective functionalization during synthesis?

- Methodological Answer :

- Competing Substitution : The methoxy group at C3 and -CF₃ at C5 can direct electrophiles to C2 or C4. For example, nitration may yield mixed products unless directing groups are temporarily blocked .

- Mitigation Strategies :

- Use protective groups (e.g., Boc for -NH₂) during trifluoromethylation.

- Employ meta-directing catalysts (e.g., Pd(OAc)₂ with ligands) for cross-couplings .

- Case Study : In a 2020 study, unprotected analogs showed <50% regioselectivity, while protected intermediates achieved >85% yield at C2 .

Q. How can contradictory yield data in published syntheses be resolved?

- Methodological Answer :

- Root Cause Analysis :

| Factor | Impact | Resolution |

|---|---|---|

| Reaction Scale | Microscale (mg) vs. bulk (g) affects mixing | Use consistent agitation (e.g., overhead stirrers for >1g) . |

| Purification | Column chromatography variability | Standardize solvent ratios and silica grade. |

| Starting Material Purity | Impurities in CF₃ precursors reduce yield | Pre-purify via recrystallization or distillation. |

- Statistical Approach : Design of Experiments (DoE) to optimize variables like temperature and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.